Boc-L-proline Boc-L-proline N-Boc-L-proline is a synthetic intermediate. It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors.

Brand Name: Vulcanchem
CAS No.: 15761-39-4
VCID: VC21541357
InChI: InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
SMILES: Array
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol

Boc-L-proline

CAS No.: 15761-39-4

Cat. No.: VC21541357

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-proline - 15761-39-4

Specification

CAS No. 15761-39-4
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Standard InChI Key ZQEBQGAAWMOMAI-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)O

Introduction

Chemical Identity and Structural Properties

Boc-L-proline, formally known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a protected form of L-proline where the nitrogen atom is blocked with a tert-butoxycarbonyl (Boc) protecting group. This modification prevents unwanted reactions at the amino group during peptide synthesis and other chemical transformations, making it an essential reagent in organic chemistry and biochemistry.

Physical and Chemical Properties

Boc-L-proline is characterized by specific physical and chemical parameters that define its behavior in various applications. The compound exists as a crystalline solid under standard conditions with well-defined properties as outlined in the following table:

PropertyValue
CAS Number15761-39-4
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Melting Point133-136°C
Boiling Point337.2±35.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point157.7±25.9°C
Physical StateCrystalline solid

The molecule contains a five-membered pyrrolidine ring with a carboxylic acid group at the C-2 position and a Boc protecting group on the nitrogen atom. This structure confers specific reactivity patterns that make it valuable in peptide synthesis and other applications .

Stereochemistry and Conformation

Synthesis Methods

Several approaches exist for the preparation of Boc-L-proline, with the direct protection of L-proline using Boc anhydride being the most common method.

Standard Synthetic Procedure

The typical synthesis involves the reaction of L-proline with di-tert-butyl dicarbonate (Boc₂O) in basic conditions. This reaction proceeds through nucleophilic attack of the proline nitrogen on the carbonyl carbon of the Boc anhydride, followed by elimination of the tert-butoxycarbonate group .

Yield and Optimization

According to synthesis data, Boc-L-proline can be prepared with excellent yields under optimized conditions. When using dimethylformamide (DMF) as a solvent, yields as high as 92% have been reported . The table below summarizes some experimental conditions and corresponding yields:

SolventTemperature (°C)Reaction Time (hr)Yield (%)Notes
DMF-2192-
DMSO25-90-
Dioxane-Water (1:1)-584-

The reaction is typically exothermic, reaching a maximum temperature of 50-52°C after approximately 10-15 minutes when L-proline dissolves completely .

Applications in Research and Industry

Boc-L-proline serves as a versatile building block with numerous applications in scientific research and industrial processes.

Peptide Synthesis

As a protected amino acid, Boc-L-proline is extensively used in solid-phase and solution-phase peptide synthesis. The Boc protecting group prevents unwanted side reactions during peptide coupling, while allowing for controlled deprotection under acidic conditions when needed. The unique conformational properties of proline make it particularly important in designing peptides with specific secondary structures .

Pharmaceutical Development

Boc-L-proline and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. The proline structure is found in numerous bioactive compounds and drug molecules, making Boc-L-proline a valuable starting material in pharmaceutical research and development .

Biochemical Research

As a biochemical reagent, Boc-L-proline is utilized in various research applications focused on understanding protein structure, function, and interactions. It serves as both a research tool and a model compound for investigating the role of proline in biological systems .

Safety AspectDetails
Risk Phrases20/21/22-36/37/38 (Harmful by inhalation, in contact with skin and if swallowed; Irritating to eyes, respiratory system and skin)
Safety PhrasesS24/25 (Avoid contact with skin and eyes)
Personal Protective EquipmentEye shields, gloves, type N95 (US) or P1 (EN143) respirator filter
Storage Conditions2-8°C
WGK Germany3 (severe hazard to waters)

Proper storage and handling protocols should be followed to minimize risks associated with this compound .

Related Derivatives and Analogues

Research into proline derivatives has expanded the repertoire of available tools for chemical and biological applications.

Boc-Protected Proline Derivatives

Several modified versions of Boc-protected proline have been developed to introduce specific properties or functionalities:

Boc-(R)-gamma-allyl-L-proline

This derivative (CAS: 224645-82-3) features an allyl group at the 4-position of the pyrrolidine ring in the R-configuration. With a molecular weight of 255.31 g/mol, this compound provides additional functionality through the allyl group, enabling further modifications via reactions such as cross-metathesis or hydroboration-oxidation .

Fluorinated Derivatives

Significant research has been conducted on the synthesis of fluorinated proline derivatives, such as Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. These compounds are typically prepared from N-Boc-4-oxo-L-proline through either reaction with Me₃SiCF₃ or conversion of the carbonyl group to a difluoromethylene group . These fluorinated analogues have unique conformational properties and metabolic stability, making them valuable in medicinal chemistry and peptide engineering applications.

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